molecular formula C8H9NO2S B3351897 Methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate CAS No. 40548-04-7

Methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate

Cat. No. B3351897
CAS RN: 40548-04-7
M. Wt: 183.23 g/mol
InChI Key: RCOYMKATAQYOSH-SREVYHEPSA-N
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Description

Methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate is an organic compound with the chemical formula C9H11NO2S . It is a colorless to yellow liquid with a peculiar odor . This compound is used as an intermediate product in pharmaceutical organic synthesis as well as in the synthesis of some biologically active compounds used in agriculture .


Synthesis Analysis

Methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate can be synthesized from Tetrahydrothiophen-3-one and Methyl cyanoacetate . Methyl cyanoacetate is also an intermediate product in pharmaceutical organic synthesis .


Molecular Structure Analysis

The molecular structure of Methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate is represented by the formula C9H11NO2S . The molecular weight of this compound is 183.23 g/mol.


Physical And Chemical Properties Analysis

Methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate is a colorless to yellow liquid with a peculiar odor . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

properties

IUPAC Name

methyl (2Z)-2-cyano-2-(thiolan-3-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)7(4-9)6-2-3-12-5-6/h2-3,5H2,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOYMKATAQYOSH-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1CCSC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\1/CCSC1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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